(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid is a synthetic organic compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the acetic acid derivative: The protected amino group is then reacted with a suitable acetic acid derivative to form the desired compound.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogenated benzene derivatives and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid: Similar structure but lacks the fluorine atom.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)acetic acid: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid can significantly alter its chemical properties, such as its reactivity and binding affinity. This makes it unique compared to other similar compounds and can influence its applications in research and industry.
Properties
CAS No. |
1021948-15-1 |
---|---|
Molecular Formula |
C13H16FNO4 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
(2S)-2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
IUFATHQIUYUCFE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.